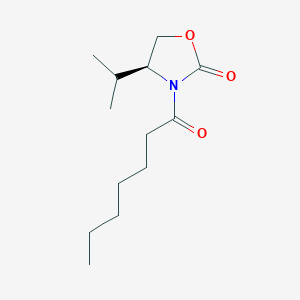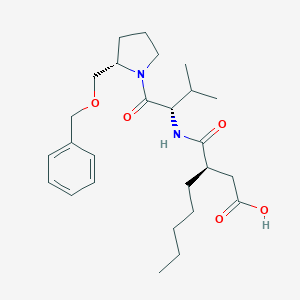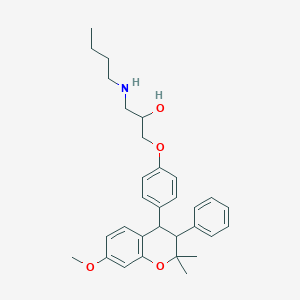![molecular formula C10H13N3 B020348 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 133240-06-9](/img/structure/B20348.png)
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Vue d'ensemble
Description
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is a nonpeptidic angiotensin II receptor antagonist . It has a molecular weight of 175.23 . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
The cyclization to the imidazo[4,5-b]pyridine ring system was effected by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment to obtain, respectively, imidazo[4,5-b]pyridine and its 2-methyl derivative .Molecular Structure Analysis
The molecular structure of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is represented by the linear formula C10H13N3 . The Inchi Code is 1S/C10H13N3/c1-4-8-12-9-6(2)5-7(3)11-10(9)13-8/h5H,4H2,1-3H3,(H,11,12,13) .Chemical Reactions Analysis
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored sealed in dry conditions .Applications De Recherche Scientifique
Angiotensin II Receptor Antagonist
This compound is a nonpeptidic angiotensin II receptor antagonist . The imidazo pyridine scaffold of this compound has been used to examine a variety of positional substitutions in the development of orally active, long duration antihypertensive agents .
Adenosine Receptor Antagonist
The compound is also used as an adenosine receptor antagonist . It has been found to have a Ki of 101nM for the human A1 receptor .
Antihypertensive Agents
The compound has been used in the development of antihypertensive agents . Its imidazo pyridine scaffold has been used to examine a variety of positional substitutions in the development of these agents .
Diversification of Imidazo[4,5-b]pyridine Skeletons
The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified . The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under (PTC) conditions led to effects on two positions: the nitrogen at position 3 (N 3) and at position 4 (N 4) .
Synthesis of Complex Molecules
The compound has been used in the synthesis of complex molecules . For example, it has been used in the synthesis of 1-(8-ethoxycarbonyl-10,11-dihydro-5H-dibenz[b,f]azepin-2-ylmethyl)-1-methylpiperidinium iodide .
Development of Orally Active Agents
The compound has been used in the development of orally active agents . Its imidazo pyridine scaffold has been used to examine a variety of positional substitutions in the development of these agents .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is the angiotensin II receptor . Angiotensin II is a critical pressor substance of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
As a nonpeptidic angiotensin II receptor antagonist, 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine binds to the angiotensin II receptor, thereby blocking the binding of angiotensin II . This prevents the vasoconstrictor effects of angiotensin II and results in a decrease in blood pressure .
Biochemical Pathways
The compound’s action on the angiotensin II receptor disrupts the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance . By blocking the effects of angiotensin II, the compound can reduce vasoconstriction and decrease the secretion of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys . This leads to a decrease in blood volume and a reduction in blood pressure .
Pharmacokinetics
This suggests that the compound may have favorable pharmacokinetic properties for oral administration and sustained action .
Result of Action
The molecular and cellular effects of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine’s action primarily involve the reduction of blood pressure . By blocking the angiotensin II receptor, the compound prevents the vasoconstrictor effects of angiotensin II, leading to vasodilation . Additionally, by reducing aldosterone secretion, the compound can decrease sodium and water reabsorption in the kidneys, leading to a reduction in blood volume . These effects collectively result in a decrease in blood pressure .
Propriétés
IUPAC Name |
2-ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-4-8-12-9-6(2)5-7(3)11-10(9)13-8/h5H,4H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWJWZJOSWSJQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C(=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431137 | |
| Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
CAS RN |
133240-06-9 | |
| Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8NB2AA6HQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine in medicinal chemistry?
A1: 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a crucial intermediate in the synthesis of potent angiotensin II receptor antagonists []. Angiotensin II receptor antagonists are a class of pharmaceuticals used to treat hypertension (high blood pressure) by blocking the action of angiotensin II, a hormone that constricts blood vessels.
Q2: What are the two main synthetic routes for producing 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine discussed in the research?
A2: The research outlines two primary methods for synthesizing 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)

![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B20287.png)
![1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester](/img/structure/B20288.png)


![Thieno[2,3-b]quinoxaline-2-carboxylic acid](/img/structure/B20301.png)

